1-(Piperidin-4-yl)azetidin-3-ol bis-2,2,2-trifluoroacetic acid salt
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Overview
Description
1-(Piperidin-4-yl)azetidin-3-ol bis-2,2,2-trifluoroacetic acid salt is a chemical compound with the molecular formula C8H16N2O.2C2HF3O2. It is a derivative of piperidine and azetidine, two important heterocyclic compounds. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-4-yl)azetidin-3-ol bis-2,2,2-trifluoroacetic acid salt typically involves the reaction of piperidine derivatives with azetidine derivatives under specific conditions. One common method involves the use of trifluoroacetic acid as a reagent to form the bis-trifluoroacetate salt. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-4-yl)azetidin-3-ol bis-2,2,2-trifluoroacetic acid salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(Piperidin-4-yl)azetidin-3-ol bis-2,2,2-trifluoroacetic acid salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-yl)azetidin-3-ol bis-2,2,2-trifluoroacetic acid salt involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds such as piperidine itself and its various substituted forms.
Azetidine derivatives: Compounds like azetidine and its substituted derivatives.
Uniqueness
1-(Piperidin-4-yl)azetidin-3-ol bis-2,2,2-trifluoroacetic acid salt is unique due to its combination of piperidine and azetidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-piperidin-4-ylazetidin-3-ol;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2C2HF3O2/c11-8-5-10(6-8)7-1-3-9-4-2-7;2*3-2(4,5)1(6)7/h7-9,11H,1-6H2;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIJBTGFIGJHJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC(C2)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F6N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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